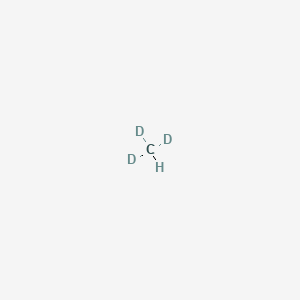

Methane-d3

Description

The exact mass of the compound Methane-d3 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methane-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methane-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trideuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4/h1H4/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKTOKETHGBQD-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449539 | |

| Record name | Methane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

19.061 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-80-2 | |

| Record name | Methane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 676-80-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Isotopic Virtuoso: A Technical Guide to Methane-d3 in Advanced Research and Drug Development

Foreword: Beyond the Isotope

In the landscape of modern scientific inquiry, particularly within the realms of pharmaceutical development and mechanistic studies, the subtle substitution of a hydrogen atom with its heavier, stable isotope, deuterium, has profound implications. This guide is dedicated to methane-d3 (CHD3), a molecule of simple composition yet significant utility. It is designed for the discerning researcher, scientist, and drug development professional, offering not just a compilation of data, but a cohesive understanding of the 'why' and 'how' behind the application of this unique isotopic variant. We will delve into its fundamental properties, explore its natural context, and provide actionable insights into its synthesis, analysis, and transformative role in shaping the future of medicine.

Core Physical and Chemical Characteristics of Methane-d3

Understanding the fundamental physical properties of methane-d3 is paramount for its effective handling, application, and interpretation in experimental settings. The substitution of three protium atoms with deuterium imparts subtle but measurable differences in its physical characteristics compared to its non-deuterated counterpart, methane (CH4).

A Comparative Overview of Physical Properties

The following table summarizes the key physical properties of methane-d3 in comparison to methane.

| Property | Methane-d3 (CHD3) | Methane (CH4) |

| Molecular Weight | 19.06 g/mol | 16.04 g/mol |

| Boiling Point | -161 °C (lit.) | -161.5 °C |

| Melting Point | -183 °C (lit.) | -182.5 °C |

| Vapor Pressure | See Section 1.2 | See Section 1.2 |

Note: The boiling and melting points of methane-d3 are very close to those of methane, reflecting the subtle influence of isotopic substitution on intermolecular forces.

Vapor Pressure: A Function of Temperature

For practical applications, it is crucial to consult detailed experimental data or specialized thermodynamic databases for precise vapor pressure values at specific temperatures.

The Isotopic Landscape: Natural Abundance and Enrichment

The Scarcity of Deuterium

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[] Its natural abundance on Earth is approximately 0.0156%, meaning that for every 6,420 hydrogen atoms, only one is deuterium.[3][4][5][6] This low natural abundance necessitates enrichment processes for applications requiring high isotopic purity. Deuterium is found in all natural hydrogen-containing compounds, including water and hydrocarbons.[4]

Pathways to Enrichment: Synthesis of Methane-d3

The synthesis of methane-d3 with high isotopic purity is a critical step for its use in research and development. While nature provides the deuterium, chemical synthesis is required to incorporate it specifically into the methane molecule.

A common strategy for the synthesis of deuterated compounds involves the use of a deuterated precursor. For instance, iodomethane-d3 (CD3I) can serve as a valuable intermediate. One reported synthesis of iodomethane-d3 involves the reaction of deuterated methanol (CD3OD) with hydrogen iodide.[7]

Illustrative Synthetic Pathway:

Caption: A conceptual two-step synthesis of methane-d3.

Experimental Protocol: Conceptual Synthesis of Methane-d3 via Iodomethane-d3

-

Synthesis of Iodomethane-d3:

-

In a reaction vessel, combine methanol-d4 (CD3OD) with a suitable iodinating agent, such as hydrogen iodide (HI) or a mixture of iodine and a reducing agent like red phosphorus.

-

The reaction mixture is typically heated to facilitate the conversion of the hydroxyl group to an iodide.

-

The resulting iodomethane-d3 is then purified, for example, by distillation, to remove unreacted starting materials and byproducts.

-

-

Reduction of Iodomethane-d3 to Methane-d3:

-

The purified iodomethane-d3 is then reduced to methane-d3. This can be achieved using a variety of reducing agents. A common laboratory-scale method involves the use of a metal hydride, such as lithium aluminum hydride (LiAlH₄), in an appropriate aprotic solvent like tetrahydrofuran (THF).

-

The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

The gaseous methane-d3 product is collected and can be further purified if necessary.

-

Analytical Methodologies for the Characterization of Methane-d3

Accurate and precise analytical methods are essential to verify the isotopic purity and concentration of methane-d3. The two primary techniques employed for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: Unveiling the Isotopic Signature

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like methane-d3. It allows for the separation of methane-d3 from other gases and provides precise information about its isotopic composition.

Experimental Protocol: GC-MS Analysis of Methane-d3

-

Sample Introduction: A gaseous sample containing methane-d3 is introduced into the gas chromatograph, typically via a gas-tight syringe or a gas sampling valve.

-

Chromatographic Separation: The sample is transported through a capillary column by an inert carrier gas (e.g., helium). The column is chosen to effectively separate methane from other potential components in the sample.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are ionized, most commonly by electron ionization (EI), which fragments the molecules into characteristic ions. For methane-d3, the molecular ion (CHD3⁺) and various fragment ions will be produced.

-

Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z.

-

Data Analysis: The resulting mass spectrum will show peaks corresponding to the different isotopic species. The relative intensities of the peaks for CHD3⁺ (m/z 19) and any other isotopic variants (e.g., CH2D2⁺, CD4⁺, CH3D⁺) can be used to determine the isotopic enrichment of the methane-d3 sample.

Caption: A generalized workflow for GC-MS analysis of methane-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. Both ¹H (proton) and ¹³C NMR can be used to characterize methane-d3.

-

¹H NMR: In a ¹H NMR spectrum of methane-d3, the single proton will exhibit a characteristic chemical shift. Due to coupling with the three deuterium nuclei (spin I=1), the proton signal will be split into a multiplet. The exact chemical shift can vary slightly depending on the solvent used for the measurement. For methane, the ¹H chemical shift is reported to be around 0.23 ppm in various deuterated solvents.[8][9]

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum of methane-d3 will show a single peak for the carbon atom. The chemical shift of the carbon in methane is approximately -2.1 ppm.[10][11] Due to the attached deuterium atoms, this peak may appear as a multiplet in a proton-coupled spectrum.

Experimental Protocol: NMR Analysis of Methane-d3

-

Sample Preparation: A sample of methane-d3 gas is dissolved in a suitable deuterated NMR solvent (e.g., chloroform-d, benzene-d6) in a high-pressure NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and/or ¹³C NMR spectra are acquired.

-

Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final NMR spectrum.

-

Spectral Analysis: The chemical shifts, signal multiplicities, and integration values are analyzed to confirm the structure and assess the isotopic purity of the methane-d3.

The Deuterium Kinetic Isotope Effect: A Paradigm Shift in Drug Development

The strategic replacement of hydrogen with deuterium at a specific molecular position can significantly alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[12] This effect is the cornerstone of the application of deuterated compounds, including those derived from or utilizing methane-d3 as a building block, in drug development.

The Underlying Principle of the KIE

The C-D bond is stronger than the C-H bond due to the lower zero-point vibrational energy of the C-D bond.[12] Consequently, more energy is required to break a C-D bond compared to a C-H bond. If the cleavage of a C-H bond is the rate-determining step in a drug's metabolic pathway, replacing that hydrogen with deuterium will slow down the rate of metabolism.[12][]

Caption: Energy profile illustrating the Deuterium Kinetic Isotope Effect.

Applications in Drug Metabolism and Pharmacokinetics

The KIE has been successfully leveraged to improve the pharmacokinetic profiles of numerous drugs. By slowing down metabolism, deuteration can lead to:

-

Increased drug exposure (AUC): The drug remains in the body for a longer period.[14]

-

Longer half-life (t½): This can lead to less frequent dosing, improving patient compliance.[14][15]

-

Reduced formation of toxic metabolites: By slowing a particular metabolic pathway, the formation of harmful byproducts can be minimized.[14]

-

Improved safety and tolerability: A more predictable metabolic profile can lead to fewer side effects.[15]

A notable example of a successful deuterated drug is Austedo® (deutetrabenazine), which was approved by the FDA for the treatment of chorea associated with Huntington's disease.[] Deuteration of tetrabenazine led to a more favorable pharmacokinetic profile, allowing for lower and less frequent dosing compared to the non-deuterated parent drug.

Conclusion: Methane-d3 as a Tool for Innovation

Methane-d3, while a simple molecule, embodies a powerful principle in modern science. Its unique physical properties and, more importantly, the profound impact of the deuterium kinetic isotope effect, have established it and other deuterated compounds as invaluable tools for researchers and drug developers. From fundamental mechanistic studies to the creation of safer and more effective medicines, the strategic incorporation of deuterium continues to open new avenues for innovation. This guide has provided a comprehensive overview of the core technical aspects of methane-d3, with the aim of empowering scientists to harness its full potential in their pursuit of scientific advancement.

References

-

High resolution infrared spectroscopy and global vibrational analysis for the CH3D and CHD3 isotopomers of met. Molecular Physics. (URL: [Link])

-

Deuterium - Wikipedia. (URL: [Link])

-

Physics Deuterium - SATHEE - IIT Kanpur. (URL: [Link])

-

What is Deuterium and Low Deuterium Water? (URL: [Link])

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - Taylor & Francis. (URL: [Link])

-

How using deuterium in pharmaceuticals is gaining momentum - deutraMed. (URL: [Link])

-

A Study on Deuterium: An Isotope of Hydrogen for Drug Development - IJPPR. (URL: [Link])

-

Deuterium | Elements Wiki | Fandom. (URL: [Link])

-

Applications of Deuterium in Medicinal Chemistry - ACS Publications. (URL: [Link])

-

A Primer of Deuterium in Drug Design - Taylor & Francis. (URL: [Link])

-

The First Approved “Deuterated” Drug: A Short Review of the Concept - SCIRP. (URL: [Link])

-

Applications of Deuterium in Medicinal Chemistry - PubMed. (URL: [Link])

-

From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (URL: [Link])

-

Methane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])

-

13-C NMR - How Many Signals - Master Organic Chemistry. (URL: [Link])

-

Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency - PMC. (URL: [Link])

-

13C NMR Chemical Shift - Oregon State University. (URL: [Link])

-

High-resolution FTIR spectroscopy of ethylene-d3 (C2HD3): Rovibrational constants for the ground state and the v8 = 1 state | Request PDF - ResearchGate. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

High-resolution infrared spectra of the CH asymmetric stretch vibration of jet-cooled methoxy radical (CH3O) - ResearchGate. (URL: [Link])

-

a guide to 13c nmr chemical shift values - Compound Interest. (URL: [Link])

-

Vapor Pressure. (URL: [Link])

-

Vapor Pressures of the Methanes 1. (URL: [Link])

-

High resolution infrared spectroscopy of monodeutero-oxirane (c-C2H3DO) and analysis of two fundamentals between 820 and 950 cm−1 - PMC. (URL: [Link])

-

Vapor pressure - Wikipedia. (URL: [Link])

-

Density (sat Liquid) (Pure Single Equations). (URL: [Link])

-

Lecture 1: Physical Equilibria—The Temperature Dependence of Vapor Pressure. (URL: [Link])

-

Tables For Organic Structure Analysis. (URL: [Link])

-

Methane - Wikipedia. (URL: [Link])

-

Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing). (URL: [Link])

-

Trichloromonofluoromethane - Air Liquide Gas Encyclopedia. (URL: [Link])

-

11.5: Vapor Pressure - Chemistry LibreTexts. (URL: [Link])

-

Synthesis and Chemistry of Organic Geminal Di- and Triazides - MDPI. (URL: [Link])

-

DENSITY OF LIQUIDS - Thermopedia. (URL: [Link])

-

Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent - Organic Syntheses. (URL: [Link])

-

Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in. (URL: [Link])

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Deuterium - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Physics Deuterium [sathee.iitk.ac.in]

- 5. qlarivia.com [qlarivia.com]

- 6. periodictableofelements.fandom.com [periodictableofelements.fandom.com]

- 7. IODOMETHANE-D3 synthesis - chemicalbook [chemicalbook.com]

- 8. kgroup.du.edu [kgroup.du.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. spectrabase.com [spectrabase.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. One moment, please... [deutramed.com]

Unveiling Isotopic Fingerprints: A Technical Guide to the Contrasting Absorption Spectra of CH3D and CH4

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a single hydrogen atom with its heavier isotope, deuterium, in the methane molecule (CH4 to CH3D) induces subtle yet profound changes in its vibrational and rotational energy landscapes. These alterations manifest as distinct differences in their respective infrared absorption spectra, providing a powerful tool for isotopic analysis with far-reaching implications in atmospheric science, astrophysics, and fundamental molecular physics. This in-depth technical guide explores the core principles governing these spectral dissimilarities, offering a comprehensive overview for researchers and professionals. We will delve into the theoretical underpinnings of isotopic effects on molecular vibrations and rotations, present a comparative analysis of the absorption spectra, and provide a standardized protocol for their experimental determination.

Introduction: The Spectroscopic Significance of Isotopic Substitution

Methane (CH4), a molecule of immense interest in various scientific disciplines, possesses a high degree of symmetry (Td point group). This symmetry dictates that several of its fundamental vibrational modes are infrared inactive. The introduction of a deuterium atom to form monodeuterated methane (CH3D) breaks this high symmetry, reducing it to the C3v point group. This seemingly minor change has significant consequences for the molecule's interaction with electromagnetic radiation, leading to a richer and more complex absorption spectrum. Understanding these differences is crucial for applications ranging from determining the D/H ratio in planetary atmospheres to probing the dynamics of chemical reactions.[1][2]

Theoretical Framework: The "Why" Behind the Spectral Differences

The absorption of infrared radiation by a molecule excites it from a lower to a higher vibrational and rotational energy level. The specific frequencies at which a molecule absorbs are determined by its unique set of energy levels, which are, in turn, governed by its mass distribution and geometry.

Vibrational Energy Levels and the Isotope Effect

The vibrational energy of a diatomic molecule can be approximated by the harmonic oscillator model:

Ev = (v + 1/2) * h * ν

where 'v' is the vibrational quantum number, 'h' is Planck's constant, and 'ν' is the vibrational frequency. The frequency is determined by the force constant of the bond (k) and the reduced mass (μ) of the system:

ν = (1 / 2π) * √(k / μ)

Upon isotopic substitution, the force constant 'k' remains virtually unchanged as it depends on the electronic structure. However, the reduced mass 'μ' increases. For the C-H bond in CH4 versus the C-D bond in CH3D, the reduced mass of the latter is greater. Consequently, the vibrational frequency of the C-D stretching mode is significantly lower than that of the C-H stretching mode. This "isotopic shift" is a fundamental principle that applies to all vibrational modes of the molecule.

In polyatomic molecules like methane, the situation is more complex, with multiple vibrational modes. However, the same principle holds: vibrational modes involving the heavier deuterium atom will exhibit lower frequencies compared to their counterparts in CH4. For instance, the C-D stretching mode in CH3D appears around 2200 cm⁻¹, a region where CH4 is largely transparent.[3]

Rotational Energy Levels and Molecular Symmetry

The rotational energy levels of a molecule are determined by its moments of inertia. For a spherical top molecule like CH4, all three moments of inertia are equal. In contrast, CH3D is a symmetric top molecule, with two equal moments of inertia and a third, different one along the C-D bond axis. This change in symmetry from a spherical top to a symmetric top has a profound impact on the selection rules for rotational transitions.

-

CH4 (Spherical Top): The selection rule for rotational transitions is ΔJ = ±1, where J is the rotational quantum number.

-

CH3D (Symmetric Top): The selection rules are more complex, allowing for ΔJ = 0, ±1 and ΔK = 0 for parallel bands, and ΔK = ±1 for perpendicular bands, where K is the projection of the rotational angular momentum onto the principal symmetry axis.[1][4][5]

This lifting of restrictions on rotational transitions in CH3D leads to a more densely populated and intricate rotational fine structure in its absorption bands compared to CH4.

Comparative Analysis of Absorption Spectra

The theoretical principles outlined above translate into observable and quantifiable differences in the absorption spectra of CH4 and CH3D.

Emergence of New Absorption Bands in CH3D

The high symmetry of CH4 renders some of its fundamental vibrational modes, such as the symmetric C-H stretch (ν1) and the doubly degenerate bend (ν2), infrared inactive. The reduction in symmetry to C3v in CH3D makes all fundamental modes infrared active.[1] This results in the appearance of new absorption bands in the spectrum of CH3D that are absent in CH4.

Isotopic Shifts in Vibrational Bands

As predicted by the harmonic oscillator model, the vibrational bands of CH3D are shifted to lower wavenumbers (red-shifted) compared to the corresponding bands in CH4. This is particularly pronounced for modes involving significant displacement of the deuterium atom.

| Vibrational Mode | CH4 (cm⁻¹) | CH3D (cm⁻¹) |

| ν1 (Symmetric C-H/D Stretch) | 2917 (Raman active) | ~2945 (IR active) |

| ν2 (Bending) | 1533 (Raman active) | ~1300 (IR active) |

| ν3 (Asymmetric C-H Stretch) | 3019 | ~3021 (C-H stretch) |

| ν4 (Bending) | 1306 | ~1155 (C-D bend) |

| C-D Stretch | - | ~2200 |

Table 1: Approximate fundamental vibrational frequencies of CH4 and CH3D. Note that the symmetry and nature of the modes in CH3D differ from those in CH4.[3][6]

Altered Rotational Structure

The change from a spherical top to a symmetric top molecule results in a more complex rotational fine structure in the absorption bands of CH3D. The presence of both P, Q, and R branches (ΔJ = -1, 0, +1, respectively) and the additional structure due to the K quantum number lead to a denser and more intricate spectrum. This increased complexity can be a powerful tool for detailed molecular analysis but also presents challenges in spectral interpretation.[4]

Experimental Determination of Absorption Spectra: A Standardized Protocol

High-resolution Fourier Transform Infrared (FTIR) spectroscopy is the primary technique for obtaining detailed absorption spectra of gaseous samples like CH4 and CH3D.[7][8]

Experimental Workflow

Figure 1: A generalized workflow for the experimental determination and comparison of CH4 and CH3D absorption spectra.

Step-by-Step Methodology

-

Sample Preparation:

-

Obtain certified gas standards of high-purity CH4 and CH3D. The isotopic purity of the CH3D sample is critical for accurate spectral analysis.[3]

-

Evacuate a long-path gas cell to a high vacuum. The path length is chosen based on the expected absorbance of the sample.

-

Introduce the gas sample into the cell to a known pressure.

-

-

Spectrometer Setup:

-

Use a high-resolution Fourier Transform Infrared (FTIR) spectrometer, capable of achieving a resolution of at least 0.1 cm⁻¹ or better.[7]

-

Select an appropriate infrared source, beamsplitter, and detector for the spectral region of interest. For the fundamental vibrations of methane, a mid-infrared setup is required.

-

-

Data Acquisition:

-

Record a background spectrum with the evacuated gas cell to account for any absorption from the cell windows or residual atmospheric gases.

-

Introduce the gas sample and record the sample interferogram. Co-adding multiple scans can improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Perform a Fourier transform on the interferogram to obtain the single-beam spectrum.

-

Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

-

Utilize spectral analysis software to identify and assign vibrational bands and their rotational fine structure.

-

Compare the obtained spectra of CH4 and CH3D, noting the differences in band positions, the presence of new bands in CH3D, and the variations in rotational structure.

-

Applications in Research and Development

The distinct spectral signatures of CH4 and CH3D have significant practical applications:

-

Atmospheric Science and Astrophysics: The D/H ratio in methane is a crucial parameter for understanding the formation and evolution of planetary atmospheres.[1][2] The unique absorption features of CH3D allow for its remote detection and quantification in the atmospheres of planets and their moons.[9]

-

Isotopic Analysis: High-resolution laser spectroscopy targeting specific absorption lines of CH3D and CH4 enables precise and accurate measurements of isotopic ratios, which is valuable in fields like geochemistry and environmental monitoring.[2]

-

Reaction Dynamics: Studying the state-resolved reactions of CH3D can provide insights into bond-selective chemistry and the role of vibrational excitation in chemical reactions.[10][11][12]

Conclusion

The substitution of a single hydrogen atom with deuterium in methane leads to a cascade of changes in its molecular properties, culminating in a markedly different infrared absorption spectrum. The reduction in symmetry from Td to C3v and the increase in reduced mass are the primary drivers of these differences, resulting in the appearance of new vibrational bands, isotopic shifts in band positions, and a more complex rotational fine structure in CH3D compared to CH4. A thorough understanding of these spectral distinctions, grounded in the principles of molecular spectroscopy and quantum mechanics, is essential for leveraging them in a wide array of scientific and industrial applications. High-resolution FTIR spectroscopy provides the experimental means to probe these differences with remarkable detail, offering a window into the fundamental nature of molecular structure and dynamics.

References

-

Deng, K., Wang, X., Lin, H., Wang, D., & Zhu, Q. (2009). High resolution spectroscopic study of CH3D in the region 5900–6100 cm−1. Molecular Physics, 97(6), 719-724. [Link]

-

Bunn, T. L., & Londergan, C. H. (2025). High-Resolution Infrared Spectroscopy and Nuclear Spin Conversion of CH3D in Solid Parahydrogen. The Journal of Physical Chemistry A. [Link]

-

Ulenikov, O. N., Albert, S., Bauerecker, S., Hirt, C., & Quack, M. (2010). High resolution infrared spectroscopy and global vibrational analysis for the CH3D and CHD3 isotopomers of methane. Molecular Physics, 108(12), 1665-1684. [Link]

-

Nikitin, A., Champion, J. P., Tyuterev, V. G., & Brown, L. R. (2001). The High Resolution Infrared Spectrum of CH3D in the Region 900-1700 cm-1. NASA Technical Reports Server. [Link]

-

ResearchGate. (n.d.). Low and high resolution FTIR absorbance spectra of CH3D in the P branch (J′ = J″ − 1) and R branch (J′ = J″ + 1) regions. [Link]

-

Wilmshurst, J. K., & Bernstein, H. J. (1957). THE INFRARED SPECTRA OF CH4, CH3D, CH2D2, CD3H, AND CD4. Canadian Journal of Chemistry, 35(3), 226-235. [Link]

-

ResearchGate. (n.d.). The infrared spectra of CH4, CH3D, CH2D2, CD3H, and CD4. [Link]

-

ResearchGate. (n.d.). Isotopic substitution shifts in methane and vibrational band assignment in the 5560–6200 cm −1 region. [Link]

-

ResearchGate. (n.d.). Reaction Dynamics and Vibrational Spectroscopy of CH 3 D Molecules with Both C−H and C−D Stretches Excited. [Link]

-

Annesley, C. J., Berke, A. E., & Crim, F. F. (2008). Reaction Dynamics and Vibrational Spectroscopy of CH3D Molecules with Both C−H and C−D Stretches Excited. The Journal of Physical Chemistry A, 112(39), 9448–9453. [Link]

-

Christensen, L. E., Webster, C. R., & Atreya, S. K. (2005). Measuring methane and its isotopes 12CH4, 13CH4, and CH3D on the surface of Mars with in situ laser spectroscopy. Applied Optics, 44(31), 6713-6723. [Link]

-

Campargue, A., Kassi, S., & Mondelain, D. (2010). High sensitivity absorption spectroscopy of methane at 80K in the 1.58μm transparency window. Journal of Quantitative Spectroscopy and Radiative Transfer, 111(7-8), 1144-1154. [Link]

-

Annesley, C. J., Berke, A. E., & Crim, F. F. (2008). Reaction dynamics and vibrational spectroscopy of CH3D molecules with both C-H and C-D stretches excited. The Journal of Physical Chemistry A, 112(39), 9448-53. [Link]

-

Lu, Y., Mondelain, D., Kassi, S., & Campargue, A. (2024). The CH3D Absorption Spectrum Near 1.58 μm: Extended Line Lists and Rovibrational Assignments. Molecules, 29(22), 5039. [Link]

-

Roe, H. G., & Glicker, S. (2011). Remote Sensing D/H Ratios in Methane Ice: Temperature-Dependent Absorption Coefficients of CH3D in Methane Ice and in Nitrogen Ice. arXiv. [Link]

-

Witt, A., Ivanov, S. D., & Marx, D. (2024). Theoretical infrared spectroscopy of protonated methane isotopologues. Physical Chemistry Chemical Physics. [Link]

-

Lutz, B. L., Owen, T., & Scattergood, T. W. (1977). The absorption spectrum of monodeuterated methane /CH3D/ in the 6000-12000 A spectral region. NASA Technical Reports Server. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Measuring methane and its isotopes 12CH4, 13CH4, and CH3D on the surface of Mars with in situ laser spectroscopy [opg.optica.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reaction dynamics and vibrational spectroscopy of CH3D molecules with both C-H and C-D stretches excited - PubMed [pubmed.ncbi.nlm.nih.gov]

Methane-d3 contributions to greenhouse gas infrared windows

Technical Guide: Methane-d3 ( ) Contributions to Greenhouse Gas Infrared Windows

Executive Summary

Methane-d3 (

This guide details the quantum mechanical mechanisms of this symmetry breaking, the specific spectral fingerprints of

The Physics of Symmetry Breaking: vs.

The greenhouse potency of a molecule is dictated by its ability to absorb infrared (IR) radiation, which is governed by selection rules derived from molecular symmetry.

The Silent Parent ( )

Standard methane belongs to the

-

Dipole Moment: Zero (

). -

Rotational Spectrum: Forbidden (to first order).

-

Vibrational Spectrum: Only asymmetric stretching (

) and bending (

The Active Isotopologue ( )

Replacing a single hydrogen with deuterium lowers the symmetry to the

-

Permanent Dipole: The C-D bond is shorter and has a different electron density distribution than C-H, creating a small permanent dipole moment (

Debye). -

Rotational Activity: Pure rotational transitions become allowed in the far-IR.

-

Vibrational Activation: Modes that were forbidden in

(like the symmetric stretch) become IR active in -

Band Splitting: Degenerate modes in

split into distinct bands in

Mechanism Visualization

Figure 1: The cascade of effects resulting from the H

Spectral Fingerprinting in the Atmospheric Window

The Earth's atmosphere has a "transparency window" between 8 and 14

The Triad Region ( )

In

| Band | Vibrational Mode | Band Center ( | Wavelength ( | Atmospheric Relevance |

| Rocking / Bending (E) | 1161 | 8.61 | Critical: Absorbs in the cleanest part of the 8-12 | |

| Symmetric Stretch ( | 1307 | 7.65 | Overlaps with | |

| Asymmetric Bend (E) | 1472 | 6.79 | Strong absorption, but outside the primary window. |

Key Insight: The

The Near-IR Window ( )

While the thermal window drives the greenhouse effect, the Near-IR (NIR) window is critical for detection. At low temperatures (relevant for high-altitude atmospheric monitoring or planetary science like Titan),

Analytical Methodologies: Measuring the Trace

Detecting

Cavity Ring-Down Spectroscopy (CRDS)

CRDS is the gold standard for field-deployable isotopic analysis. It measures the decay time of light in a high-finesse cavity rather than absolute intensity, making it immune to laser intensity fluctuations.

-

Principle: A laser pulse is trapped between highly reflective mirrors (

). The effective path length can exceed 10-20 km. -

Target: For

, lasers are often tuned to the NIR bands (around

Tunable Infrared Laser Direct Absorption Spectroscopy (TILDAS)

For laboratory precision, particularly in the mid-IR (to hit the strong

-

Advantage: QCLs provide access to the fundamental vibrational bands in the mid-IR (3-10

), which are -

Protocol:

-

Pre-concentration: Cryogenic trapping to remove

. -

Multi-pass Cell: Herriott cell configuration to achieve ~100m path length.

-

Dual-Laser Sweep: One laser locks to a

line, the other scans the

-

Experimental Workflow

Figure 2: High-precision workflow for isolating the Methane-d3 spectral signature.

Source Apportionment: The "Why" for Researchers

For researchers, the value of measuring

The Kinetic Isotope Effect (KIE)

Biological enzymes (methanogens) prefer lighter isotopes. Therefore, biogenic methane is depleted in deuterium (very negative

Clumped Isotopes ( )

The frontier of methane research involves "clumped" isotopes, where two heavy atoms exist in the same molecule (e.g.,

-

Thermodynamic Equilibrium: The abundance of

is strictly temperature-dependent. -

Application: By measuring the ratio of

to

References

-

HITRAN Database. (2020). The HITRAN molecular spectroscopic database. Harvard-Smithsonian Center for Astrophysics. [Link]

-

Boudon, V., et al. (2010).

band. Journal of Molecular Spectroscopy. [Link] -

Nikitin, A. V., et al. (2002). Analysis of the CH3D spectrum in the 8–12

region. Journal of Molecular Structure. [Link] -

Stolper, D. A., et al. (2014).[1] Formation temperatures of thermogenic and biogenic methane. Science. [Link]

-

Picarro. (2024). Cavity Ring-Down Spectroscopy (CRDS) Technology for Atmospheric Monitoring. [Link]

Methodological & Application

Application Note: High-Resolution FTIR Quantification of Monodeuterated Methane (CH₃D)

Protocol for Metabolic Tracer Analysis and Complex Gas Mixtures

Executive Summary & Strategic Importance

The precise quantification of monodeuterated methane (CH₃D) within a background of methane (CH₄) and atmospheric gases is a critical capability in metabolic flux analysis and pharmacokinetic studies involving deuterated drugs.

While Mass Spectrometry (MS) is the traditional gold standard for isotope analysis, it suffers from isobaric interference (e.g.,

This protocol outlines a self-validating methodology for resolving CH₃D spectral features using the 2200 cm⁻¹ transparency window , ensuring data integrity for regulatory-grade submissions.

The Physics of Separation: Spectral Region Selection

Success in this analysis depends entirely on selecting the correct spectral window. Methane (CH₄) is a strong infrared absorber, and its rotational-vibrational bands can easily saturate the detector or mask the weaker CH₃D signals.

-

The Challenge: The dominant CH₄

stretching mode (~3018 cm⁻¹) and -

The Solution: We target the

(C-D stretching) fundamental band , centered approximately at 2200 cm⁻¹ .-

CH₄ Behavior: In this region, symmetrical

CH₄ is largely transparent (infrared inactive symmetric stretch), though weak combination bands exist. -

CH₃D Behavior: The symmetry breaking caused by the deuterium atom makes the C-D stretch infrared active, appearing as a distinct Q-branch at 2200 cm⁻¹ with associated P and R branches.[1]

-

Table 1: Critical Spectral Features for CH₃D/CH₄ Separation

| Isotopologue | Vibrational Mode | Wavenumber Center (cm⁻¹) | Intensity | Interference Risk |

| CH₄ | 3018 | Very Strong | High (Saturation) | |

| CH₄ | 1306 | Strong | High (Overlap) | |

| CH₃D | 2200 | Medium | Low (Target Window) | |

| CH₃D | 6430 | Weak | Medium (Requires long path) |

Expert Insight: For drug development applications where CH₃D concentrations may be low (<100 ppm), the 2200 cm⁻¹ region provides the best balance of signal strength and low background interference [1, 2].

Instrumentation & Experimental Setup

To resolve the fine rotational structure of CH₃D and avoid pressure broadening, specific hardware configurations are mandatory.

3.1 Hardware Requirements

-

Spectrometer: Vacuum or purged HR-FTIR (e.g., Bruker IFS 125HR or equivalent) capable of < 0.02 cm⁻¹ resolution .

-

Detector: Liquid Nitrogen-cooled InSb (Indium Antimonide) detector. Why? InSb offers superior sensitivity in the 1800–3000 cm⁻¹ region compared to MCT detectors.

-

Gas Cell: Multi-pass White or Herriott cell.

-

Path Length: Minimum 10 meters (recommended 20m+) to detect trace isotopologues.

-

Material: Gold-coated mirrors to maximize throughput in the mid-IR.

-

-

Vacuum System: Turbomolecular pump station capable of reaching

mbar to evacuate the cell before filling.

3.2 Experimental Workflow Diagram

Figure 1: Schematic of the high-vacuum gas handling and optical path for isotope analysis.

Detailed Protocol: Acquisition & Analysis

Step 1: System Validation (The "Zero" Check)

Before introducing the sample, ensure the system is free of residual gases.

-

Evacuate gas cell to

mbar. -

Acquire a background spectrum (100 scans).

-

Pass Criteria: The region 2150–2250 cm⁻¹ must be flat (noise level <

Absorbance Units).

Step 2: Sample Introduction & Pressure Optimization

Pressure broadening is the enemy of isotope resolution. At atmospheric pressure, spectral lines merge, making deconvolution impossible.

-

Introduce the gas mixture into the cell.

-

Target Pressure: 5 to 50 mbar .

-

Causality: Low pressure narrows the Lorentzian line shape, allowing the distinct rotational lines of CH₃D to be resolved from the CH₄ background.

-

-

Allow 5 minutes for thermal equilibrium.

Step 3: Spectral Acquisition

-

Resolution: Set to 0.01 cm⁻¹ (or highest available).

-

Aperture: Small (1.0 - 1.5 mm) to maximize resolution, even at the cost of throughput.

-

Scans: Accumulate 256 to 512 scans to improve Signal-to-Noise Ratio (SNR).

-

Apodization: Boxcar (for maximum resolution) or Norton-Beer Weak (for slight smoothing without losing line definition).

Step 4: Data Processing & Quantification (CLS Method)

Do not rely on simple peak height. Use Classical Least Squares (CLS) fitting against reference standards.

-

Reference Generation: Use the HITRAN 2020 database [3] to generate synthetic spectra for pure CH₄ and pure CH₃D at the exact experimental pressure and temperature (T=296K, P=Experimental).

-

Spectral Math:

-

Where

is absorbance,

-

-

Fitting Window: Restrict the fit to 2180–2220 cm⁻¹ .

Figure 2: Computational workflow for extracting isotopic concentrations using HITRAN reference data.

Application in Drug Development: The "Metabolic Switch"[2]

In drug development, "Deuterium Switching" involves replacing hydrogen atoms with deuterium at metabolic "soft spots" to slow down CYP450-mediated metabolism (Kinetic Isotope Effect) [4].

Scenario: A researcher is testing the metabolic stability of a deuterated N-methyl drug analog.

-

Hypothesis: If the N-CD₃ group is stable, no CH₃D should be detected in the headspace. If the group is cleaved (demethylation), CH₃D (or CD₃H depending on mechanism) will be released.

-

Protocol Application:

-

Incubate hepatocytes with the deuterated drug in a sealed vial.

-

Withdraw headspace gas.[2]

-

Analyze via HR-FTIR using the 2200 cm⁻¹ protocol.

-

Result: Detection of the 2200 cm⁻¹ Q-branch confirms metabolic cleavage of the deuterated methyl group.

-

Validation & Quality Control

To ensure Trustworthiness (the T in E-E-A-T), the system must be self-validating.

-

Linearity Check: Construct a calibration curve using gravimetrically prepared CH₃D/CH₄ mixtures (0, 50, 100, 500 ppm).

must be -

Residual Analysis: After fitting the HITRAN model to your data, the residual spectrum (Experiment minus Model) should show only random noise. Structured residuals indicate:

-

Temperature mismatch (check cell temperature).

-

Pressure mismatch (re-check gauge calibration).

-

Unaccounted interferents (e.g., H₂O vapor—ensure dry purge).

-

References

-

Gordon, I. E., et al. (2022). "The HITRAN2020 molecular spectroscopic database." Journal of Quantitative Spectroscopy and Radiative Transfer. [2]

-

Utrecht University. (2025).[3] "Rapid High-Sensitivity Analysis of Methane Clumped Isotopes Using Mid-Infrared Laser Spectroscopy." Application Note.

-

BenchChem. (2025).[4] "Application of Deuterated Compounds in Drug Metabolism Studies." Technical Guide.

-

Isotope.com. (2025). "From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs." White Paper.

-

ResearchGate. (2025). "The infrared spectrum of CH3D between 900 and 3200 cm-1: Extended assignment and modeling."

Disclaimer: This protocol involves high-pressure gas handling and cryogenic detectors.[5] Ensure all safety protocols regarding pressurized vessels and liquid nitrogen are followed.

Sources

Application Note: Preparation and Validation of Methane-d3 (CHD₃) Standards for High-Precision Isotope Ratio Mass Spectrometry

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and validation of methane-d3 (CHD₃) standards for use in Isotope Ratio Mass Spectrometry (IRMS). The protocol emphasizes safety, accuracy, and the establishment of a self-validating system to ensure data integrity. By explaining the causality behind experimental choices, this guide equips users with the necessary expertise to produce reliable and traceable isotopic standards for demanding analytical applications.

Introduction: The Role of Methane-d3 in Isotopic Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to measure the relative abundance of isotopes in a sample, providing invaluable information on the origin, history, and chemical pathways of various substances.[1][2] In fields ranging from environmental monitoring and geochemistry to metabolic research, the precise measurement of methane isotopologues is critical.[3][4][5]

The accuracy of these measurements hinges on the quality of the calibration standards. Methane-d3 (CHD₃), a stable isotope-labeled form of methane, serves as an essential internal standard for these analyses.[6] Its use is central to Isotope Dilution Mass Spectrometry (IDMS), a gold-standard quantification technique.[7][8] By introducing a known quantity of the labeled standard, researchers can effectively normalize for variations in sample preparation, injection volume, and instrument response, thereby correcting for potential matrix effects and instrumental drift.[7][9]

This application note details a robust protocol for the preparation of methane-d3 standards via gas-phase dilution, ensuring high precision and traceability to international standards.

Foundational Principles

The Significance of Methane-d3 (CHD₃)

Methane-d3, with a molecular weight of approximately 19.06 g/mol , contains three deuterium atoms and one protium atom.[6] This M+3 mass shift allows it to be easily distinguished from the most abundant methane isotopologue (¹²CH₄) by a mass spectrometer.[10] Because its physicochemical properties are nearly identical to unlabeled methane, it behaves similarly during chromatographic separation and ionization, making it an ideal internal standard.[9]

Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS is the addition of a known amount of an isotopically labeled standard (the "spike") to a sample containing the unlabeled analyte.[7] The mass spectrometer then measures the ratio of the unlabeled to the labeled compound. Since both compounds are affected proportionally by sample loss during preparation and analysis, the ratio remains constant. This allows for highly accurate and precise quantification, even with incomplete sample recovery.[7]

Delta (δ) Notation in IRMS

Isotopic compositions in IRMS are typically reported using the delta (δ) notation in units of "per mil" (‰). This notation expresses the ratio of the heavy to light isotope in a sample relative to an international standard.[11] For methane analysis, these standards are Vienna Pee Dee Belemnite (V-PDB) for carbon (δ¹³C) and Vienna Standard Mean Ocean Water (V-SMOW) for hydrogen (δ²H or δD).[12]

Critical Safety and Handling Protocols for Methane-d3

Methane is an extremely flammable, compressed gas that poses a significant safety risk if handled improperly. It is also a simple asphyxiant in high concentrations.[13][14][15] Adherence to strict safety protocols is mandatory.

| Hazard | Mitigation and Control Measures |

| Flammability | Work in a well-ventilated area or chemical fume hood. Eliminate all ignition sources (sparks, open flames, hot surfaces).[13][14] Use only non-sparking tools and explosion-proof equipment. Ensure all gas lines and equipment are properly grounded to prevent static discharge.[16][17][18] |

| Pressurized Gas | Secure cylinders in an upright position with a chain or strap.[14] Protect cylinders from physical damage.[13][16] Use a regulator rated for the cylinder pressure. Never use an open flame to check for leaks; use a soap solution. |

| Asphyxiation | Ensure adequate ventilation to prevent the displacement of oxygen.[15][18] In confined spaces, monitor oxygen levels.[16] |

Personal Protective Equipment (PPE) Required:

-

Safety goggles or face shield.[16]

-

Flame-retardant lab coat.[18]

-

Appropriate gloves (check compatibility with materials and potential for cold contact).

Cylinder Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[13][17]

-

Segregate full and empty cylinders and use a "first-in, first-out" inventory system.[16]

Materials and Reagents

| Item | Specifications and Rationale |

| Methane-d3 Gas | High isotopic purity (e.g., ≥98 atom % D) and chemical purity (e.g., ≥99%). The Certificate of Analysis (CoA) must be reviewed to confirm purity and identify potential contaminants. |

| Diluent Gas | Ultra-high purity (UHP) Helium (He) or Nitrogen (N₂), or zero-grade air, depending on the application. The diluent must be free of methane and other hydrocarbons to prevent contamination. |

| Gas Regulators | Two-stage, stainless steel regulators are recommended for precise pressure control and to minimize contamination. One for the Methane-d3 cylinder and one for the diluent gas cylinder. |

| Mass Flow Controllers (MFCs) | For precise, reproducible blending of gases. Calibrated MFCs are essential for creating accurate dilutions. |

| Gas Handling Manifold | Constructed from stainless steel tubing (e.g., Swagelok) to ensure an inert and leak-free pathway. |

| Vacuum Pump | To evacuate the manifold and sample containers, removing atmospheric contaminants before standard preparation. |

| Sample Containers | Evacuated glass vials with septa (e.g., Exetainers) or gas sampling bags (e.g., Tedlar®).[19] Vials are preferred for long-term stability. |

| Gas-Tight Syringes | For manual injections or small-volume transfers. |

Protocol: Preparation of Working Standards by Gas-Phase Dilution

This protocol describes the creation of a set of calibration standards by diluting a high-concentration source of methane-d3 with a methane-free diluent gas.

Experimental Workflow

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Linearity (R² < 0.999) | Leaks in the dilution manifold; inaccurate MFC flow rates; non-linear detector response. | Perform a thorough leak check. Verify MFC calibration. Dilute high-concentration samples to fall within the linear range of the detector. |

| Contamination / High Background | Contaminated diluent gas; leaks in the system; memory effects from previous samples. [20] | Use UHP grade diluent gas. Perform leak check. Thoroughly purge the manifold and IRMS inlet system between samples. |

| Inaccurate Isotope Ratios | Isotopic fractionation during dilution or sample transfer; incorrect standard concentrations; instrument drift not corrected. [3][21] | Ensure quantitative transfer of gas. Re-verify MFC calibrations. Implement a strict bracketing sequence with working standards. [3][12] |

| Poor Reproducibility | Inconsistent sample vial filling; temperature fluctuations affecting gas pressure; unstable instrument performance. | Use a consistent vial filling protocol (evacuate, fill, overpressure). Allow standards to thermally equilibrate before analysis. Check instrument diagnostics. |

References

-

Title: Role of Deuterated Solvents in Isotopic Labeling for Chemical Research Source: SYNMR URL: [Link]

-

Title: Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies Source: PMC (PubMed Central) URL: [Link]

-

Title: Isotope Ratio Mass Spectrometry Source: Royal Society of Chemistry URL: [Link]

-

Title: Isotope-ratio mass spectrometry Source: Wikipedia URL: [Link]

-

Title: DEUTERATED METHANE - Material Safety Data Sheet Source: MsdsDigital.com URL: [Link]

-

Title: Isotopic labeling Source: Wikipedia URL: [Link]

-

Title: Flow Chemistry for Contemporary Isotope Labeling Source: X-Chem URL: [Link]

-

Title: IRMS - Research at Melbourne Source: The University of Melbourne URL: [Link]

-

Title: Methane - SAFETY DATA SHEET Source: Airgas URL: [Link]

-

Title: Good Practice Guide for Isotope Ratio Mass Spectrometry Source: FIRMS Network URL: [Link]

-

Title: Methane - Safety Data Sheet Source: BOC URL: [Link]

-

Title: Isotope Ratio Mass Spectrometry Source: PubMed URL: [Link]

-

Title: SAFETY DATA SHEET Methane, compressed Source: Linde Gas URL: [Link]

-

Title: Methane-13C,d3-sulfonyl chloride (97% (CP)) Source: Amerigo Scientific URL: [Link]

-

Title: Methane Safety Data Sheet Source: Matheson URL: [Link]

-

Title: Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes Source: PMC (PubMed Central) URL: [Link]

-

Title: A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments Source: ResearchGate URL: [Link]

-

Title: Sample Preparation | Stable Isotope Facility Source: The University of British Columbia URL: [Link]

-

Title: Protocols – BIOTECHNOLOGY CENTER Source: UW–Madison URL: [Link]

-

Title: ACCREDITATION OF STABLE ISOTOPE RATIO METHODS: GUIDELINES FOR THE IMPLEMENTATION OF A QUALITY SYSTEM ACCORDING TO ISO/IEC 17025 Source: IMEKO URL: [Link]

-

Title: Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards Source: PubMed URL: [Link]

-

Title: Fractionation of Methane Isotopologues during Preparation for Analysis from Ambient Air Source: MDPI URL: [Link]

-

Title: Development and validation of an analytical method for the determination of lead isotopic composition using ICP-QMS Source: SciELO México URL: [Link]

-

Title: Good Practice Guide for Isotope Ratio Mass Spectrometry Source: LGC URL: [Link]

-

Title: Extraction, purification, and clumped isotope analysis of methane (113CDH3 and 112CD2H2) from sources and the atmosphere Source: DSpace@Utrecht University URL: [Link]

-

Title: Extraction, purification, and clumped isotope analysis of methane (Δ13CDH3 and Δ12CD2H2) from sources and the atmosphere Source: Atmospheric Measurement Techniques URL: [Link]

-

Title: Investigation and optimization of methane purification method for natural gas by two-column gas chromatography Source: Frontiers in Marine Science URL: [Link]

-

Title: Gas Source Isotope Ratio Mass Spectrometry (IRMS) Source: SpringerLink URL: [Link]

-

Title: Clumped methane isotopologues (13CH3D and 12CH2D2) of natural samples measured using a high-resolution mass spectrometer Source: RSC Publishing URL: [Link]

-

Title: Methane (CH4) in Gas - UC Davis Stable Isotope Facility Source: UC Davis URL: [Link]

-

Title: Rapid High-Sensitivity Analysis of Methane Clumped Isotopes Source: Utrecht University URL: [Link]

-

Title: Clumped isotope analysis of methane using HR-IRMS Source: anCHem URL: [Link]

Sources

- 1. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 2. Isotope Ratio Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fractionation of Methane Isotopologues during Preparation for Analysis from Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. icpms.cz [icpms.cz]

- 6. scbt.com [scbt.com]

- 7. Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 甲烷-d3-硫醇 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 11. ap.smu.ca [ap.smu.ca]

- 12. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 13. airgas.com [airgas.com]

- 14. CCOHS: Methane [ccohs.ca]

- 15. hess.com [hess.com]

- 16. msdsdigital.com [msdsdigital.com]

- 17. docs.airliquide.com.au [docs.airliquide.com.au]

- 18. produkte.linde-gas.at [produkte.linde-gas.at]

- 19. Sample Preparation | Stable Isotope Facility [isotopes.forestry.ubc.ca]

- 20. forensic-isotopes.org [forensic-isotopes.org]

- 21. Clumped methane isotopologues (13CH3D and 12CH2D2) of natural samples measured using a high-resolution mass spectrometer with an improved pretreatment system - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

Unveiling Mars' Methane Story: A Guide to Remote Sensing of Deuterated Methane (CH3D)

Introduction: The Significance of Deuterated Methane in Martian Exploration

The detection of methane (CH4) in the Martian atmosphere has been a tantalizing discovery, fueling speculation about its origins, which could be either geological (abiotic) or biological (biotic). To distinguish between these possibilities, scientists turn to the isotopic composition of methane. Deuterated methane (CH3D), a methane molecule where one hydrogen atom is replaced by its heavier isotope, deuterium (D), serves as a crucial tracer. The ratio of deuterium to hydrogen (D/H) in Martian methane, when compared to the D/H ratio in Mars' water and the primordial solar nebula, can provide profound insights into the methane's formation pathways and its history. A high D/H ratio in methane, for instance, could suggest a long history of atmospheric processing or interaction with deuterium-enriched water reservoirs.

This document provides a comprehensive guide for researchers on the application of remote sensing techniques for the detection and quantification of CH3D on Mars. We will delve into the core principles, instrumentation, and detailed protocols for data acquisition and analysis, with a focus on high-resolution infrared spectroscopy, a proven method for isotopic analysis of atmospheric trace gases.

Core Principles of CH3D Remote Sensing

The detection of CH3D on Mars from orbit or the surface relies on the principles of absorption spectroscopy. Molecules absorb light at specific wavelengths, creating a unique spectral "fingerprint." CH3D, like other methane isotopologues, possesses distinct vibrational-rotational absorption lines in the infrared portion of the electromagnetic spectrum.

High-resolution spectrometers are essential for resolving these fine spectral features and distinguishing them from the absorption lines of the much more abundant primary methane isotope, ¹²CH4, as well as other atmospheric gases. The fundamental challenge lies in detecting the faint absorption signals of the low-abundance CH3D against the backdrop of a complex Martian atmospheric spectrum and instrumental noise.

The primary spectral region of interest for CH3D detection is around the 3.3 μm wavelength band, which corresponds to the C-H stretching fundamental vibrational band (ν3). Within this band, specific, well-isolated ro-vibrational lines of CH3D are targeted for analysis.

Instrumentation for Martian CH3D Detection

Several types of instruments are capable of the high-resolution spectroscopy required for CH3D detection on Mars. These can be broadly categorized as:

-

Tunable Laser Spectrometers (TLS): These in-situ instruments, such as the one in the Sample Analysis at Mars (SAM) suite on the Curiosity rover, offer exceptional spectral resolution and sensitivity.[1][2] They work by directing a laser beam of a very specific wavelength through a sample of the Martian atmosphere and measuring the amount of light absorbed.

-

Fourier Transform Spectrometers (FTS): Deployed on orbiters and ground-based telescopes, FTS instruments can acquire high-resolution spectra over a broad spectral range.[3] They have been instrumental in the initial detections of methane on Mars.

-

Grating Spectrometers: These instruments, often used on orbiters, disperse incoming light to create a spectrum. High-resolution grating spectrometers can also be used to identify the absorption features of methane and its isotopes.

A summary of key instrument parameters relevant to CH3D detection is provided in the table below.

| Instrument Type | Platform | Typical Spectral Range (μm) | Spectral Resolution (λ/Δλ) | Key Advantages for CH3D Detection | Example Instruments |

| Tunable Laser Spectrometer | Rover (In-situ) | Narrowband, targeted around 3.3 | > 1,000,000 | Very high sensitivity and specificity; direct sampling of the atmosphere. | SAM-TLS (on Curiosity Rover) |

| Fourier Transform Spectrometer | Orbiter, Ground-based | Broad (e.g., 2-5) | 10,000 - 100,000 | Wide spectral coverage allows for simultaneous measurement of multiple species. | Planetary Fourier Spectrometer (PFS) on Mars Express |

| High-Resolution Echelle Spectrometer | Ground-based | Targeted near-infrared windows | > 100,000 | High sensitivity for detecting faint signals from Earth. | CSHELL (at NASA IRTF) |

Protocols for CH3D Detection and Analysis

The following protocols outline the key steps for the detection and analysis of CH3D in the Martian atmosphere using high-resolution infrared spectroscopy.

Protocol 1: Data Acquisition

This protocol describes the general steps for acquiring spectral data of the Martian atmosphere targeting CH3D absorption features.

1. Instrument Pointing and Targeting:

- For orbital instruments: Target atmospheric limbs or nadir observations over regions of interest, potentially areas with known methane plumes or geological features that could be sources.

- For in-situ instruments (e.g., TLS): Ingest Martian atmosphere directly into a sample cell.

2. Spectral Range Selection:

- Focus on the spectral region around 3.3 μm, specifically targeting known, strong, and well-isolated CH3D absorption lines. The selection of specific lines will depend on the instrument's resolution and the presence of interfering absorption from other molecules.

3. Data Integration Time:

- Employ long integration times to achieve a high signal-to-noise ratio (SNR), which is critical for detecting the weak absorption signals of CH3D. The required integration time will vary depending on the instrument's sensitivity, the observing conditions, and the expected abundance of CH3D.

4. Calibration Data Acquisition:

- Regularly acquire calibration data, including dark frames (to measure detector noise) and flat-field frames (to correct for pixel-to-pixel variations in sensitivity).

- For TLS, periodic measurements of a known calibration gas are crucial to verify instrument performance and wavelength accuracy.

Protocol 2: Data Reduction and Calibration

This protocol outlines the initial processing steps to convert raw instrument data into calibrated spectra ready for analysis.

1. Basic Corrections:

- Subtract dark frames from the raw science data to remove detector dark current.

- Divide the data by flat-field frames to correct for non-uniform detector response.

2. Wavelength Calibration:

- Accurately calibrate the wavelength scale of the spectra. This can be achieved by referencing known absorption lines of other atmospheric species (e.g., CO2) present in the Martian atmosphere or by using an internal calibration source.[3] For ground-based observations, telluric absorption lines can also be used for wavelength calibration.

3. Radiometric Calibration:

- Convert the measured signal into physical units of radiance or transmittance. This typically involves observing a source with a known brightness temperature (for emission spectra) or a well-characterized background source (for absorption spectra).

4. Atmospheric Correction (for remote sensing):

- Remove the effects of the Martian atmosphere on the observed spectra. This involves modeling the absorption and scattering of light by other atmospheric constituents, such as CO2, H2O, and dust. Radiative transfer models are employed for this purpose.

5. Telluric Correction (for ground-based observations):

- Remove the absorption features of Earth's atmosphere from the spectra. This is a critical and challenging step, often accomplished by observing a standard star at a similar airmass to the Mars observation and dividing the Mars spectrum by the star's spectrum.

Workflow for CH3D Abundance Retrieval

The following diagram illustrates the logical workflow for retrieving the abundance of CH3D from calibrated spectral data.

Caption: Workflow for CH3D abundance retrieval from remote sensing data.

Protocol 3: Spectral Analysis and Abundance Retrieval

This protocol details the process of analyzing the calibrated spectra to determine the abundance of CH3D.

1. Selection of Spectral Fitting Windows:

- Identify narrow spectral windows that contain one or more strong, isolated CH3D absorption lines and are relatively free from interference from other atmospheric species.

2. Generation of a Synthetic Spectrum:

- Use a radiative transfer model to generate a synthetic spectrum of the Martian atmosphere. This model should account for the known atmospheric composition, temperature, and pressure profiles, as well as the instrumental line shape.

- The model will have several free parameters, including the volume mixing ratio of CH3D.

3. Spectral Fitting:

- Employ a non-linear least-squares fitting algorithm (e.g., Levenberg-Marquardt) to find the best fit between the observed spectrum and the synthetic spectrum by adjusting the free parameters in the model.

- The best-fit value for the CH3D volume mixing ratio represents the retrieved abundance.

4. Error Analysis:

- Perform a thorough error analysis to quantify the uncertainties in the retrieved CH3D abundance. This should include contributions from instrumental noise, uncertainties in the atmospheric model parameters, and potential systematic errors.

Data Interpretation and the Quest for Origins

The retrieved CH3D abundance, when combined with measurements of the primary methane isotope (¹²CH4), allows for the calculation of the D/H ratio in Martian methane. This isotopic ratio is a powerful tool for constraining the origin of the methane.

-

Comparison with Martian Water: A D/H ratio in methane that is similar to that of the Martian atmosphere or crustal water could suggest a geological origin involving water-rock reactions (serpentinization).

-

Comparison with Primordial Ratios: A D/H ratio that is significantly different from that of Martian water and closer to primordial solar nebula values might point towards a more ancient, possibly cometary or meteoritic, source.

-

Biological Fractionation: While biological processes on Earth are known to fractionate hydrogen isotopes, the expected signature for potential Martian life is still a matter of research.

Conclusion and Future Directions

The remote sensing detection of CH3D on Mars is a challenging but scientifically rewarding endeavor. The protocols outlined in this guide provide a framework for researchers to acquire and analyze the high-resolution spectral data necessary to measure this important isotopic tracer. Future advancements in instrumentation, with even higher spectral resolution and sensitivity, will undoubtedly improve our ability to detect and precisely measure CH3D, bringing us closer to understanding the enigmatic story of methane on Mars. The continued exploration of Mars, both from orbit and with rovers equipped with advanced analytical instruments, holds the key to unlocking the secrets of the Red Planet's past and present environments.

References

-

Sample Analysis at Mars (SAM). (n.d.). NASA. Retrieved February 23, 2026, from [Link]

-

Webster, C. R., et al. (2005). Measuring methane and its isotopes 12CH4, 13CH4, and CH3D on the surface of Mars with in situ laser spectroscopy. Optica Publishing Group. Retrieved February 23, 2026, from [Link]

-

Krasnopolsky, V. A., Maillard, J. P., & Owen, T. C. (2004). Detection of methane in the martian atmosphere: evidence for life? Icarus, 172(2), 537-547. Retrieved February 23, 2026, from [Link]

-

Sample Analysis at Mars. (2023, October 27). In Wikipedia. Retrieved February 23, 2026, from [Link]

-

Webster, C. R., et al. (2005). Measuring methane and its isotopes CH4, CH4, and CH3D on the surface of Mars with in situ laser spectroscopy. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Christensen, P. R., et al. (2009). The JMARS (Java Mission-planning and Analysis for Remote Sensing) data visualization and analysis tool. AGU Fall Meeting Abstracts. Retrieved February 23, 2026, from [Link]

-

Scheller, E. L., et al. (2023). Diverse organic-mineral associations in Jezero crater, Mars. Nature. Retrieved February 23, 2026, from [Link]

-

Atreya, S. K., et al. (2019). Methane on Mars and Habitability: Challenges and Responses. Astrobiology, 19(12), 1459-1471. Retrieved February 23, 2026, from [Link]

-

Karlgaard, C. D., et al. (2011). Mars Entry Atmospheric Data System Modelling and Algorithm Development. AIAA Atmospheric Flight Mechanics Conference. Retrieved February 23, 2026, from [Link]

-

Mustard, J. F., et al. (2021). Meeting the technical challenges of measurements in the Martian subsurface. LPI Contributions, 2678, 2085. Retrieved February 23, 2026, from [Link]

-

Forget, F., et al. (2007). Remote sensing of surface pressure on Mars with the Mars Express/OMEGA spectrometer: 2. Meteorological maps. Journal of Geophysical Research: Planets, 112(E8). Retrieved February 23, 2026, from [Link]

-

Dickenshied, S., et al. (2022). JMARS for Mars Data Analysis. LPI Contributions, 2678, 1892. Retrieved February 23, 2026, from [Link]

-

NASA Scientific Visualization Studio. (2009, January 15). Mars Methane Spectroscopy. Retrieved February 23, 2026, from [Link]

-

UPWARDS Consortium. (n.d.). Understanding Planet Mars With Advanced Remote-sensing Datasets and Synergistic Studies (UPWARDS). GAPT - IAA. Retrieved February 23, 2026, from [Link]

-

Singh, U. N., et al. (2023). Measuring Methane on Mars Using 3.3 µm pulsed Lidar from Space. ResearchGate. Retrieved February 23, 2026, from [Link]

-

Itoh, Y., & Parente, M. (2021). Advanced Denoising and Artifact Removal for CRISM Hyperspectral Data of Mars. Astrobiology Web. Retrieved February 23, 2026, from [Link]

-

Webster, C. R., et al. (2013). Non-Detection of Methane in the Mars Atmosphere by the Curiosity Rover. Science, 342(6156), 355-357. Retrieved February 23, 2026, from [Link]

-

Villanueva, G. L., et al. (2021). Methane on Mars: a mere illusion? Royal Belgian Institute for Space Aeronomy. Retrieved February 23, 2026, from [Link]

-

Vona, M., & Heverly, M. (2003). Challenges in 3d visualization for mars exploration rover mission science planning. IEEE Aerospace Conference Proceedings. Retrieved February 23, 2026, from [Link]

-

Scuderi, L. (Ed.). (2020). Special Issue: Mars Remote Sensing. MDPI. Retrieved February 23, 2026, from [Link]

-

Wang, J., et al. (2022). Generative 3D Reconstruction of Martian Surfaces using Monocular Images. Earth and Space Science, 9(11), e2022EA002444. Retrieved February 23, 2026, from [Link]

-

Li, R., et al. (2021). A Mars Environment Chamber Coupled with Multiple In Situ Spectral Sensors for Mars Exploration. Sensors, 21(7), 2533. Retrieved February 23, 2026, from [Link]

-

Millan, M., et al. (2022). Organic molecules revealed in Mars's Bagnold Dunes by Curiosity's derivatization experiment. Nature Astronomy, 6(1), 101-110. Retrieved February 23, 2026, from [Link]

-

Tao, Y., & Muller, J. P. (2021). Mars3DNet: CNN-Based High-Resolution 3D Reconstruction of the Martian Surface from Single Images. Remote Sensing, 13(5), 839. Retrieved February 23, 2026, from [Link]

Sources

Application of Methane-d3 in atmospheric sink reaction modeling

Application Note: Methane-d3 ( ) in Atmospheric Sink Reaction Modeling

Executive Summary

This application note details the utilization of Methane-d3 (

Because the Kinetic Isotope Effect (KIE) for deuterium substitution is significantly larger and more variable across different sink mechanisms than for carbon-13,

Part 1: Theoretical Framework & Mechanism

The Kinetic Isotope Effect (KIE)

The utility of

Where:

- is the rate constant for the reaction of unsubstituted methane.

- is the rate constant for the monodeuterated species.

Sink Discrimination

Different removal processes exhibit distinct

| Sink Mechanism | Primary Reactant | Approx. KIE ( | Mechanism Note |

| Tropospheric Oxidation | 1.29 – 1.31 | Primary sink (~85%). Moderate fractionation due to H-abstraction tunneling. | |

| Stratospheric/Marine | 1.50 – 1.60 | Highly fractionating. Stronger bond dependency. | |

| Soil Uptake | Methanotrophs | 1.02 – 1.05 | Diffusion-limited; minimal isotopic separation compared to chemical sinks. |

Data aggregated from Saueressig et al. (2001) and Joelsson et al. (2016).

Reaction Pathway Diagram

The following diagram illustrates the competitive oxidation pathways and the resulting fractionation points.

Figure 1: Competitive fractionation pathways for Methane-d3 in the atmosphere. The KIE values indicate the relative enrichment of CH3D in the remaining atmospheric pool.

Part 2: Experimental Protocols

To model the sink accurately, one must first validate the KIE values under controlled conditions. This protocol mirrors the Relative Rate Method used in pharmaceutical stability testing, adapted for gas-phase kinetics.

Protocol A: Determination of OH Radical KIE (Chamber Study)

Objective: Determine

1. Materials & Equipment

-

Reaction Chamber: 50L – 100L Teflon (FEP) bag or Quartz chamber.

-

Light Source: UV lamps (254 nm) for

photolysis. -

Reagents:

-

Synthetic Air (Ultra Zero Grade).

- (Natural abundance).[1]

- Standard (99 atom % D, Sigma-Aldrich/Isotec).

-

generator (to produce OH precursor).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Reference Compound: A volatile organic compound (VOC) with known OH rate (e.g., ethane) is often used, but for isotope studies, we measure the change in the isotope ratio of methane itself.

-

-

Analytical Instrument: Tunable Infrared Laser Direct Absorption Spectroscopy (TILDAS) or GC-IRMS.

2. Workflow Steps

-

Chamber Cleaning:

-

Flush chamber 5x with synthetic air.

-

Irradiate with UV for 1 hour (cleaning phase) to remove wall-adsorbed organics.

-

-

Mixture Preparation (Gravimetric):

-

Inject

to achieve ~20 ppmv. -

Inject

spike to achieve measurable -

Inject

(precursor) and

-

-

T0 Sampling:

-

Withdraw sample into an evacuated canister or flow directly to TILDAS.

-

Record initial ratio

.

-

-

Reaction Initiation:

-

Turn on UV lamps. OH radicals are generated, consuming methane.[2]

-

Monitor temperature strictly (298K ± 0.5K). Note: KIE is temperature dependent.

-

-

Time-Series Sampling:

-

Sample at intervals representing 10%, 20%, ... 50% loss of total methane.

-

Critical QC: Ensure no leaks (monitor an inert tracer like

if available).

-

-

Data Analysis (Rayleigh Fractionation):

-

Plot

vs -

The slope of this line is

or -

Validation:

must be